molecular formula C13H21Cl2FN2O B3027218 1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride CAS No. 1253792-19-6

1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride

Cat. No.: B3027218
CAS No.: 1253792-19-6
M. Wt: 311.22 g/mol
InChI Key: KAZISQGCFSBLCC-VCNBZBSISA-N
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Description

The compound “1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride” is also known as “1-[(4-fluorophenyl)methyl]pyrrolidin-3-ol”. It has a molecular formula of C11H14FNO .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Research has delved into synthesizing heterocycle-based molecules with potential applications in drug development. For example, the synthesis of 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) involves a reduction reaction facilitated by hydride transfer, showcasing the methods to create complex molecules with potential therapeutic uses (Murthy et al., 2017).

  • Characterization Methods : Advanced characterization techniques such as X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS are employed to elucidate the structure, stability, and electronic properties of synthesized compounds. This aids in understanding the molecule's behavior and potential in various applications, including medicinal chemistry and materials science (Murthy et al., 2017).

Biological Applications

  • Receptor Studies : Compounds structurally related to the one have been studied for their affinity and selectivity towards specific receptors, such as the 5-HT2 receptor. This research aids in the development of new therapeutic agents targeting neurological and psychiatric disorders (Fujio et al., 2000).

  • Anticonvulsant Activity : The evaluation of anticonvulsant properties in compounds derived from pyrrolidine diones indicates the potential for developing new treatments for epilepsy and related conditions. The study of these properties involves both in vitro and in vivo assays to determine efficacy and mechanism of action (Kamiński et al., 2013).

Material Science

  • Non-linear Optics : The investigation into the first hyperpolarizability of molecules like CFPDPPO suggests their potential role in non-linear optics, which is crucial for the development of optical technologies such as high-speed information processing and laser frequency conversion (Murthy et al., 2017).

Analytical and Synthetic Chemistry

  • Analytical Characterization : Studies on synthetic cathinone derivatives, including spectroscopic studies and analytical characterizations, provide insights into the structural and functional properties of new psychoactive substances. This research is essential for forensic and clinical toxicology, contributing to the identification and regulation of potentially harmful substances (Nycz et al., 2016).

Properties

IUPAC Name

1-[(2S)-2-(4-fluorophenyl)-2-(methylamino)ethyl]pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c1-15-13(9-16-7-6-12(17)8-16)10-2-4-11(14)5-3-10;;/h2-5,12-13,15,17H,6-9H2,1H3;2*1H/t12?,13-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZISQGCFSBLCC-VCNBZBSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H](CN1CCC(C1)O)C2=CC=C(C=C2)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 2
1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 3
1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 4
1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 5
1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride
Reactant of Route 6
1-((S)-2-(4-Fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol dihydrochloride

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